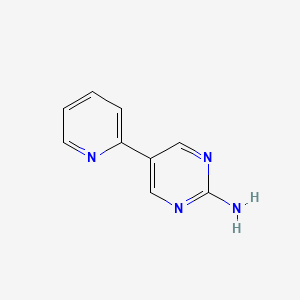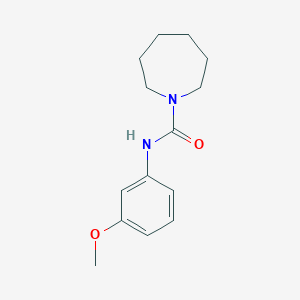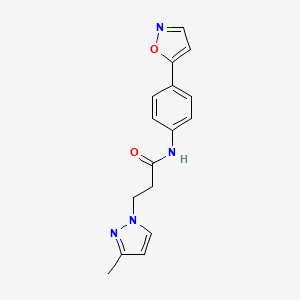![molecular formula C16H19N3O B7469794 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline, also known as DPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline involves its interaction with various molecular targets, including ion channels and PDE enzymes. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been found to block the activity of TRP channels, which are involved in the regulation of calcium signaling and neuronal excitability. It has also been shown to inhibit the activity of PDE enzymes, which leads to an increase in intracellular levels of cyclic nucleotides such as cAMP and cGMP. This, in turn, leads to the activation of various intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.
Biochemical and Physiological Effects
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been found to exhibit various biochemical and physiological effects. It has been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and TRP channels, which are involved in the regulation of neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline in lab experiments is its ability to selectively modulate the activity of ion channels and PDE enzymes. This allows researchers to study the specific roles of these molecular targets in various physiological and pathological conditions. However, one of the limitations of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline. One area of research is the development of more selective and potent 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline analogs that can be used to study the specific roles of ion channels and PDE enzymes in various physiological and pathological conditions. Another area of research is the investigation of the neuroprotective effects of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline in human clinical trials. Additionally, the potential use of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
合成方法
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with indoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline as a white solid, which can be purified by recrystallization.
科学研究应用
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and to modulate the activity of ion channels, including voltage-gated calcium channels and transient receptor potential (TRP) channels. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-11-13(2)19(17-12)10-8-16(20)18-9-7-14-5-3-4-6-15(14)18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVATXWRKQXEUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49731309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)

![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)



